Dimethyl dithiophosphate

Overview

Description

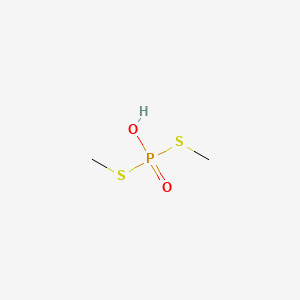

Dimethyl dithiophosphate is an organophosphorus compound with the chemical formula (CH₃O)₂PS₂H. It is a colorless, distillable liquid that serves as a precursor for the production of organothiophosphate insecticides, such as Malathion . This compound is known for its significant role in various industrial and agricultural applications.

Preparation Methods

Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction is as follows :

P2S5+4CH3OH→2(CH3O)2PS2H+H2S

This method involves the use of phosphorus pentasulfide and methanol under controlled conditions to produce this compound and hydrogen sulfide as a byproduct. Industrial production methods often employ similar synthetic routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Dimethyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it into simpler phosphorothioate derivatives.

Substitution: It reacts with bases to form salts, such as ammonium this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like ammonium hydroxide. Major products formed from these reactions include various phosphorothioate derivatives and salts.

Scientific Research Applications

Dimethyl dithiophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: It serves as a biochemical reagent in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of lubricants and additives for industrial applications.

Mechanism of Action

The mechanism of action of dimethyl dithiophosphate involves its interaction with various molecular targets. In the case of its use as a precursor for insecticides like Malathion, it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions and resulting in overstimulation of the nervous system . This mechanism is crucial for its effectiveness as an insecticide.

Comparison with Similar Compounds

Dimethyl dithiophosphate is structurally similar to other organophosphorus compounds, such as diethyl dithiophosphate and zinc dithiophosphate . it is unique in its specific applications and chemical properties. For instance:

Diethyl dithiophosphate: Used in the production of other organophosphate insecticides.

Zinc dithiophosphate: Commonly used as an oil additive in lubricants.

These compounds share similar chemical structures but differ in their specific industrial and agricultural applications.

Properties

IUPAC Name |

bis(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFTIUSYLKBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954267 | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32534-66-0, 70577-78-5 | |

| Record name | Phosphorodithioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)